molecular formula C8H5BrN2O B2930271 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde CAS No. 372147-48-3

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Cat. No. B2930271
CAS RN: 372147-48-3
M. Wt: 225.045
InChI Key: CUDVOUIQFDYEGF-UHFFFAOYSA-N
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Description

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is also known by its IUPAC name, 2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

The compound has been utilized in the synthesis of imidazo[1,2-a]pyridines through different methodologies. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation processes have been developed to synthesize methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. This approach also allowed for the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, demonstrating versatility and efficiency in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Catalytic Annulation

The compound has been shown to participate in enantioselective NHC-catalyzed [3+3] annulations, yielding pyrimido[1,2-a]benzimidazoles with moderate cytotoxic activity against tumor cells. This highlights its potential in contributing to the development of novel anticancer agents (Yang Xie, Luoyuan Li, Shaofa Sun, et al., 2020).

Multicomponent Reactions

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde has been effectively used in multicomponent reactions. For example, a solvent-free, one-pot synthesis involving 2-aminopyridine, aromatic aldehyde(s), and TMSCN yielded N-benzylidene-2-phenylimidazo[1,2-a]pyridines, showcasing a fast, versatile, and efficient synthesis route (R. Venkatesham, A. Manjula, B. Rao, 2011).

Nanocatalysis

In the field of nanocatalysis, cellulose@Fe2O3 nanoparticle composites have been developed as magnetically recyclable nanocatalysts for synthesizing 3-aminoimidazo[1,2-a]pyridines. This method emphasizes high catalytic activity, good reusability, and an eco-friendly approach to synthesizing these compounds (A. Shaabani, H. Nosrati, Mozhdeh Seyyedhamzeh, 2015).

Mechanochemical Synthesis

The mechanochemical ball-milling conditions have been utilized for the solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. This method stands out for its mild reaction conditions, high yields, and short reaction times, offering a green alternative to traditional synthesis (A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVOUIQFDYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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